Cevimeline hydrochloride hemihydrate is a muscarinic receptor agonist primarily used in the treatment of xerostomia, a condition characterized by dry mouth. It selectively stimulates M1-type muscarinic acetylcholine receptors, leading to increased secretion from exocrine glands, particularly salivary and lacrimal glands. The compound is recognized for its ability to enhance saliva and tear production, making it beneficial for patients with conditions that cause dry mouth, such as Sjögren's syndrome and radiotherapy-induced xerostomia .
Cevimeline is classified as a muscarinic agonist and belongs to the quinuclidine family of compounds. It is derived from 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine. The hydrochloride hemihydrate form is the active pharmaceutical ingredient (API) used in formulations due to its improved stability and solubility compared to its base form .
The synthesis of cevimeline involves several steps that yield both cis- and trans-isomers, with only the cis-isomer being utilized therapeutically. A notable method for synthesizing cevimeline involves a one-pot reaction that converts an intermediate compound into cevimeline with high efficiency. This process includes:
Cevimeline has a complex molecular structure characterized by its spirocyclic framework. The chemical formula for cevimeline hydrochloride hemihydrate is . The structure can be represented as follows:
Cevimeline undergoes various chemical reactions during its synthesis and application:
Cevimeline acts primarily as an agonist at muscarinic acetylcholine receptors, specifically targeting M1 receptors located in salivary glands. Upon binding to these receptors:
Studies have shown that cevimeline effectively increases saliva production in both healthy subjects and patients suffering from dry mouth conditions, demonstrating significant clinical benefits .
Cevimeline hydrochloride hemihydrate exhibits several notable physical and chemical properties:
Cevimeline hydrochloride hemihydrate is primarily used in clinical settings for:
(-)-Cevimeline hydrochloride hemihydrate is chemically designated as (2R,3'R)-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane] hydrochloride hemihydrate. Its empirical formula is C₁₀H₁₇NOS·HCl·½H₂O, with a molecular weight of 244.79 g/mol [7]. The compound features a spirocyclic architecture integrating a quinuclidine moiety and an oxathiolane ring, with a methyl substituent at the C2' position of the heterocyclic ring [1]. This specific arrangement creates two chiral centers (C2' of the oxathiolane and C3 of the quinuclidine), resulting in four possible stereoisomers: (±)-cis and (±)-trans diastereomeric pairs [1] [6].
The biologically active enantiomer, (-)-cevimeline, adopts the cis configuration where the methyl group and quinuclidine nitrogen reside on the same face of the molecule. This spatial orientation is critical for optimal interaction with muscarinic receptors [1] [8]. Single-crystal X-ray diffraction (SCXRD) analysis reveals that the cis configuration enables a distorted boat conformation in the oxathiolane ring, with intramolecular distances of 3.42 Å between the thioether sulfur and quinuclidine nitrogen atoms [1]. The crystalline structure exhibits hydrogen-bonding networks involving the hydrochloride moiety and water molecules, contributing to lattice stability [1].
Table 1: Comparative Structural Features of Cevimeline Isomers
Structural Feature | (-)-Cis Isomer | (±)-Trans Isomer |
---|---|---|
Configuration | (2R,3'R) | Mixture of enantiomers |
Ring Conformation | Distorted boat (oxathiolane) | Twist-boat (oxathiolane) |
Crystal Packing Density | 1.19 g/cm³ [4] | 1.27 g/cm³ [1] |
S···N Distance | 3.42 Å [1] | 4.11 Å [1] |
Bioactivity | High M3 receptor affinity | Negligible muscarinic activity |
The compound presents as a white to off-white crystalline powder with a defined melting point range of 201–203°C [7]. Its solubility profile demonstrates marked pH-dependence due to the tertiary amine functionality (pKa = 7.02) [4]:
The hemihydrate stoichiometry (0.5 H₂O per molecule) is crucial for crystal lattice stability, as confirmed by thermogravimetric analysis (TGA) showing 3.6–4.0% weight loss between 80–120°C corresponding to water release [1] . Differential scanning calorimetry (DSC) thermograms exhibit a sharp endotherm at 102°C (dehydration) followed by melting at 202°C [1]. The dehydrated form undergoes rapid amorphization, underscoring the hydrate's role in maintaining crystallinity [1].
Table 3: Thermal and Hygroscopic Properties
Property | Value | Method |
---|---|---|
Melting Point | 201–203°C | DSC [1] [7] |
Dehydration Onset | 80°C | TGA [1] |
Water Content | 3.67 ± 0.2% w/w | Karl Fischer [1] |
Hygroscopicity | Deliquescent at >95% RH | Dynamic Vapor Sorption |
Crystal System | Monoclinic | SCXRD [1] |
Space Group | P2₁ | SCXRD [1] |
The hydrochloride salt formation addresses the low melting point of free base (20–25°C), enabling solid dosage formulation [7]. Hydrate stability studies indicate no phase transitions at 25°C/60% RH over 24 months when stored in sealed containers, though conversion to amorphous form occurs above 40°C at reduced humidity [1] . The crystalline lattice exhibits anisotropic thermal expansion along the b-axis, contributing to its predictable dehydration behavior [1].
Comprehensive Compound Nomenclature
Table 4: Systematic Chemical Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | (2R,3'R)-2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane] hydrochloride hemihydrate |
CAS Registry Number | 153504-70-2 (hemihydrate) [4] |
Synonyms | (-)-SNI-2011; (-)-AF102B hydrochloride hemihydrate; (2R,3'R)-Cevimeline HCl·½H₂O [8] |
Molecular Formula | C₁₀H₁₇NOS·HCl·½H₂O |
Canonical SMILES | CC@@HO[C@@]21CN3CCC2CC3.Cl.[0.5H2O] [8] |
InChI Key | ZSTLCHCDLIUXJE-ZGBAEQJLSA-N [5] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7